molecular formula C14H15NO B6154552 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 749917-14-4

1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B6154552
CAS RN: 749917-14-4
M. Wt: 213.3
InChI Key:
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Description

Compounds like “1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde” belong to a class of organic compounds known as aromatic ketones. They are characterized by a carbonyl group (C=O) attached to an aromatic ring. They are often used in the synthesis of various chemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aromatic compound with a suitable reagent under specific conditions . For example, 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)copper(I) chloride was prepared by the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and copper(I) oxide in refluxing tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of these compounds typically includes an aromatic ring with various substituents. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Aromatic ketones can undergo a variety of chemical reactions, including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “Ethanone, 1-(2,4,6-trimethylphenyl)-” has a molecular weight of 162.2283 .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, some aromatic ketones are used as catalysts in chemical reactions .

Safety and Hazards

These compounds can pose various safety hazards. For example, they can cause skin and eye irritation and may be harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde involves the condensation of 2,4,6-trimethylphenylhydrazine with 2-bromoacetophenone followed by oxidation of the resulting pyrrole intermediate.", "Starting Materials": [ "2,4,6-trimethylphenylhydrazine", "2-bromoacetophenone", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trimethylphenylhydrazine (1.0 g, 6.0 mmol) and 2-bromoacetophenone (1.3 g, 6.0 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with ethanol. Recrystallize the product from ethanol to obtain the pyrrole intermediate (1.5 g, 80% yield).", "Step 3: Dissolve the pyrrole intermediate (1.0 g, 4.5 mmol) in acetic acid (10 mL) and add hydrogen peroxide (1.5 mL, 30% w/w). Stir the mixture at room temperature for 2 hours.", "Step 4: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid (0.8 g, 70% yield)." ] }

CAS RN

749917-14-4

Product Name

1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C14H15NO

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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